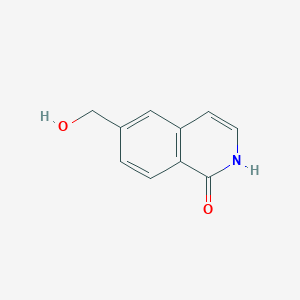

6-(hydroxymethyl)isoquinolin-1(2H)-one

CAS No.: 1150618-25-9

Cat. No.: VC18364148

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150618-25-9 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 6-(hydroxymethyl)-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-5,12H,6H2,(H,11,13) |

| Standard InChI Key | FKFXUWDUOXXNQC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CNC2=O)C=C1CO |

Introduction

Synthesis

Several synthetic routes have been developed for 6-(hydroxymethyl)isoquinolin-1(2H)-one. A notable method involves:

-

Functionalization of isoquinoline derivatives.

-

Introduction of the hydroxymethyl group through selective reactions such as hydroxymethylation.

-

Optimization of reaction conditions to achieve yields around 55%.

The final product's purity and identity are confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activities

Isoquinoline derivatives, including 6-(hydroxymethyl)isoquinolin-1(2H)-one, are known for their diverse biological activities:

-

Antitumor Activity: Studies suggest potential anticancer properties due to interactions with DNA and proteins.

-

Anti-inflammatory Effects: The compound's structure allows it to modulate inflammatory pathways.

-

Antimicrobial Properties: It exhibits activity against various bacterial and fungal strains.

These properties make it a promising candidate for drug development targeting cancer, inflammation, and infectious diseases.

Applications in Medicinal Chemistry

6-(Hydroxymethyl)isoquinolin-1(2H)-one serves as a lead compound for designing pharmaceuticals due to its modifiable structure:

-

Drug Development: Its nitrogen-containing bicyclic framework is ideal for creating analogs with enhanced selectivity.

-

Pharmacological Research: The compound is used to study mechanisms of action in conditions like cancer and neurodegenerative diseases.

-

Chemical Modifications: Derivatives can be synthesized to improve potency or reduce toxicity.

Reactivity and Mechanisms

The hydroxymethyl group at position six allows the compound to participate in various chemical reactions:

-

Oxidation: Using reagents like potassium permanganate.

-

Reduction: Employing sodium borohydride.

-

Substitution Reactions: Interaction with nucleophiles such as amines or thiols.

These reactions enable the synthesis of structurally diverse derivatives for biological testing.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one | Bromine substitution at position 9 | Enhanced reactivity due to bromine presence |

| 5-Hydroxyisoquinolin-1(2H)-one | Hydroxyl group at position 5 | Lacks hydroxymethyl functionality |

| 7-Hydroxyisoquinolin-1(2H)-one | Hydroxyl group at position 7 | Different biological activity profile |

The specific combination of functional groups in 6-(hydroxymethyl)isoquinolin-1(2H)-one provides unique reactivity and potential therapeutic applications compared to similar compounds.

Research Findings and Future Directions

Recent studies highlight the importance of this compound in medicinal chemistry:

-

Its interactions with molecular targets such as DNA suggest potential as an anticancer agent.

-

Further research is needed to elucidate its mechanisms of action and optimize its therapeutic efficacy.

-

Advanced synthetic methods are being explored to improve yields and reduce costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume